Azobenzene-4-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

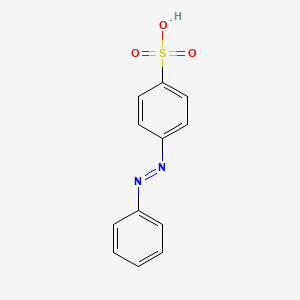

P-azobenzenesulfonic acid is azobenzene carrying a single sulfonate substituent at the para-position. It is an arenesulfonic acid and a member of azobenzenes. It is a conjugate acid of a p-azobenzenesulfonate.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Azobenzene-4-sulfonic acid is characterized by its azo group (-N=N-) and sulfonic acid group (-SO₃H), which contribute to its solubility and reactivity. The molecular formula is C12H10N2O3S . The compound's structure allows for various substitutions, enhancing its versatility in applications.

Dye Manufacturing

This compound serves as a key intermediate in the synthesis of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability.

Table 1: Key Properties of Azo Dyes Derived from this compound

| Dye Name | Color | Application Area | Stability |

|---|---|---|---|

| Direct Red 28 | Red | Textile | High |

| Acid Yellow 23 | Yellow | Food coloring | Moderate |

| Reactive Blue 4 | Blue | Textile | Very High |

The synthesis of these dyes often involves coupling reactions where this compound reacts with various amines or phenols .

Biomedical Applications

Recent studies have explored the use of this compound in drug delivery systems. Its ability to undergo reversible isomerization under UV light makes it suitable for controlled release applications.

Case Study: Photocontrolled Drug Release

In a study published in Advanced Drug Delivery Reviews, researchers utilized this compound derivatives to create nanoparticles that release drugs upon UV irradiation. The results demonstrated a significant increase in drug release rates when exposed to light compared to dark conditions, highlighting the potential for targeted therapy .

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry for detecting various metal ions through colorimetric methods. The compound forms complexes with metal ions, leading to distinct color changes that can be quantitatively analyzed.

Table 2: Metal Ion Detection Using this compound

| Metal Ion | Detection Method | Color Change |

|---|---|---|

| Copper (II) | Colorimetric assay | Blue |

| Iron (III) | Spectrophotometry | Red |

| Lead (II) | Complex formation | Yellow |

These methods are crucial in environmental monitoring and quality control processes .

Material Science

In material science, azobenzene derivatives are used to create smart materials that respond to environmental stimuli such as temperature and light. These materials can change shape or color, making them suitable for applications in sensors and actuators.

Case Study: Smart Polymers

A research team developed a polymer incorporating this compound that exhibited shape memory properties. When subjected to UV light, the polymer could be programmed to change shape, demonstrating potential uses in soft robotics and adaptive structures .

Propiedades

Número CAS |

2484-88-0 |

|---|---|

Fórmula molecular |

C12H10N2O3S |

Peso molecular |

262.29 g/mol |

Nombre IUPAC |

4-phenyldiazenylbenzenesulfonic acid |

InChI |

InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H,15,16,17) |

Clave InChI |

AJMNDPOSKIBVGX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Key on ui other cas no. |

2484-88-0 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.